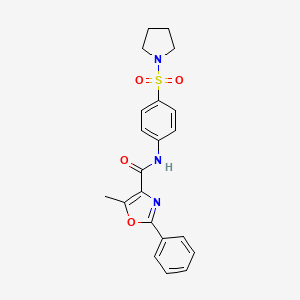
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, also known as MPSPOC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of several diseases. For example, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Additionally, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the major advantages of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is its potent activity against various diseases, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
将来の方向性
There are several future directions for the research on 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, including the development of more efficient synthesis methods, the identification of more potent analogs, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide and its potential side effects.
Conclusion:
In conclusion, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is a promising chemical compound that exhibits potent anti-inflammatory and anticancer activities. Its complex synthesis method may limit its widespread use in the laboratory, but its potential applications in the treatment of various diseases make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of other diseases.
合成法
The synthesis of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 4-pyrrolidin-1-ylsulfonylphenylamine with 2-bromo-5-methylphenylacetic acid, followed by the cyclization of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenol. The final product is obtained after purification and characterization by various analytical techniques.
科学的研究の応用
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide exhibits potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(23-21(28-15)16-7-3-2-4-8-16)20(25)22-17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBMIWEJFJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

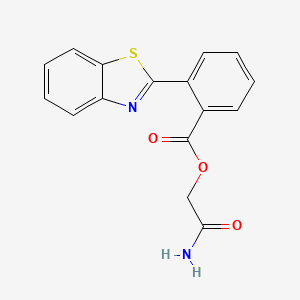
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

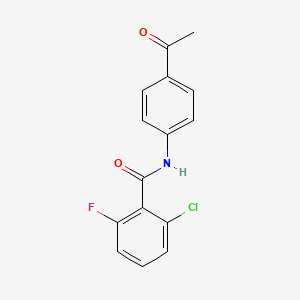
![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

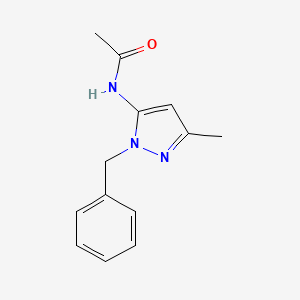
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
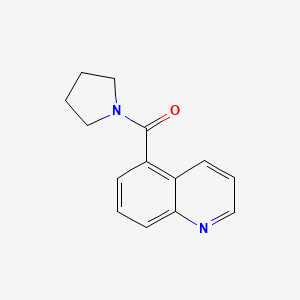
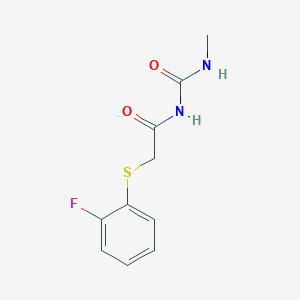
![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)